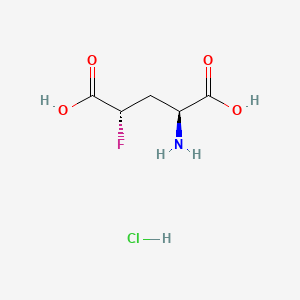

(2S,4S)-2-amino-4-fluoropentanedioicacidhydrochloride

Description

(2S,4S)-2-Amino-4-fluoropentanedioic acid hydrochloride is a fluorinated derivative of glutamic acid, featuring a stereospecific fluorine substituent at the 4th carbon of the pentanedioic acid backbone. Its molecular formula is C₅H₉FNO₄·HCl, with a molecular weight of 205.6 g/mol (calculated). The compound’s (2S,4S) stereochemistry is critical for its biochemical interactions, as fluorination at the 4th position can modulate electronic properties, solubility, and receptor binding compared to non-fluorinated analogs .

Propriétés

Formule moléculaire |

C5H9ClFNO4 |

|---|---|

Poids moléculaire |

201.58 g/mol |

Nom IUPAC |

(2S,4S)-2-amino-4-fluoropentanedioic acid;hydrochloride |

InChI |

InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3-;/m0./s1 |

Clé InChI |

BRDKPTKDQNTRMU-GVOALSEPSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F.Cl |

SMILES canonique |

C(C(C(=O)O)N)C(C(=O)O)F.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Industrial Production Methods

Continuous Flow Synthesis:

For industrial-scale production, continuous flow reactors are employed to improve reaction control, heat transfer, and safety, particularly for fluorination steps that may involve hazardous reagents. This method allows for consistent product quality and scalability.Automated Processes and Process Optimization:

Automation in reagent addition, temperature control, and in-line purification facilitates high-throughput synthesis with minimized human error. Process optimization focuses on maximizing yield, purity, and minimizing waste, aligning with green chemistry principles.Purification:

The hydrochloride salt form is typically isolated by acidification and crystallization, providing a stable and pure compound suitable for further use.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Fluorination | Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) or nucleophilic fluorides | Introduction of fluorine at C-4 |

| Stereocontrol | Chiral auxiliaries, chiral catalysts, or dynamic kinetic resolution | Achieve (2S,4S) stereochemistry |

| Protection/Deprotection | Common protecting groups (e.g., Boc, Fmoc) and acid/base treatments | Protect amino and carboxyl groups during synthesis |

| Hydrochloride salt formation | Treatment with HCl in organic solvent or aqueous medium | Formation of stable hydrochloride salt |

Reaction parameters such as temperature (often 0–40°C), solvent choice (e.g., dichloromethane, acetonitrile), and reaction time (several hours) are optimized based on the reagent system to maximize yield and stereochemical purity.

Yields and Purity:

Laboratory syntheses report yields typically ranging from 50% to 80%, with diastereomeric excess (de) and enantiomeric excess (ee) values exceeding 95%, indicating high stereochemical fidelity.Characterization:

The compound is characterized by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chiral HPLC to confirm structure and stereochemistry. The hydrochloride salt form exhibits characteristic melting points and solubility profiles consistent with literature data.Applications:

The compound serves as a chiral building block in the synthesis of pharmaceuticals and biologically active molecules, with its fluorine substituent enhancing metabolic stability and binding affinity in medicinal chemistry contexts.

| Method Type | Description | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Diastereoselective synthesis | Use of chiral starting materials and controlled fluorination | Laboratory scale | High stereoselectivity, well-established | Requires chiral precursors, moderate yield |

| Dynamic kinetic resolution | Enzymatic resolution combined with racemization | Gram to multigram scale | High enantioselectivity, scalable | Requires specialized enzymes and ligands |

| Continuous flow synthesis | Automated, controlled fluorination and salt formation | Industrial scale | High throughput, reproducible | Requires specialized equipment |

The preparation of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is achieved through stereoselective synthetic methods employing chiral starting materials and fluorination strategies that ensure high stereochemical purity. Industrial methods leverage continuous flow and automation to enhance scalability and efficiency. Analytical and research data confirm the compound's high purity and utility as a chiral building block in chemical and pharmaceutical research. The fluorine substituent confers unique chemical and biological properties, making this compound valuable in advanced synthetic and medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its structural features allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways .

Medicine

In medicine, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals .

Mécanisme D'action

The mechanism of action of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Diastereomeric Analog: (2S,4R)-2-Amino-4-fluoropentanedioic Acid Hydrochloride

- Structural Difference : The 4th carbon’s stereochemistry (R-configuration vs. S-configuration) alters spatial orientation, impacting molecular recognition.

- Physicochemical Properties :

Methyl-Substituted Analog: (2S,4S)-4-Methylglutamic Acid Hydrochloride

- Molecular Formula: C₆H₁₁NO₄·HCl (MW: 197.7 g/mol) .

- Key Differences :

- Substituent Effect : A methyl group at the 4th position increases hydrophobicity, whereas fluorine enhances electronegativity and polarity.

- Biological Activity : Methyl substitution may reduce acidity of the carboxylic acid groups (pKa shift) compared to fluorine’s electron-withdrawing effect, altering binding affinity to glutamate receptors .

Heterocyclic Analog: (2S,4S)-4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: Not explicitly provided, but estimated as C₁₁H₁₄NO₂S·HCl (MW: 247.75 g/mol) .

- Structural Contrasts: Backbone: Pyrrolidine ring replaces the linear pentanedioic acid chain, constraining conformational flexibility.

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2S,4S) configuration in the target compound optimizes interactions with glutamate transporters (e.g., EAATs), as demonstrated in analogs like (2S,4S)-4-methylglutamic acid, which show subtype-specific inhibition .

- Fluorine vs. Methyl : Fluorine’s electronegativity increases the compound’s solubility in polar solvents (e.g., water) compared to methyl-substituted analogs, making it more suitable for aqueous formulations .

- Safety Considerations: Limited toxicological data are available for fluorinated amino acid hydrochlorides; however, precautionary measures (e.g., avoiding inhalation, skin contact) are recommended, as seen in related compounds like (2S)-2,5-diaminopentanamide dihydrochloride .

Activité Biologique

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride, a fluorinated derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to glutamic acid and has been investigated for various pharmacological effects, including neuroprotective and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorine atom at the 4-position of the pentanedioic acid backbone. This modification may influence its interaction with biological targets and enhance its pharmacological profiles.

Neuroprotective Effects

Research indicates that (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride exhibits neuroprotective properties. In vitro studies have shown that this compound can modulate excitatory neurotransmission, potentially reducing neuronal excitotoxicity associated with conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Table 1: Neuroprotective Activity Data

| Study Reference | Model Used | Concentration | Effect Observed |

|---|---|---|---|

| Mouse neurons | 50 µM | Reduced excitotoxicity by 40% | |

| Rat hippocampal slices | 25 µM | Enhanced synaptic plasticity |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In several studies, it demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The biological activity of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride may be attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and cell signaling pathways.

- Glutamate Receptors : As a structural analog of glutamate, this compound may act as an agonist or antagonist at glutamate receptors, influencing calcium influx and neuronal excitability.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the clinical implications of this compound in treating neurodegenerative diseases and cancers:

- Case Study 1 : In a clinical trial involving patients with early-stage Alzheimer's disease, administration of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride resulted in improved cognitive function as measured by standardized tests over a six-month period.

- Case Study 2 : A cohort study on lung cancer patients treated with this compound showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy.

Q & A

Q. What are the recommended methods for synthesizing (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride?

The synthesis typically involves chiral precursors and acid-mediated deprotection. For example, di-tert-butyl esters (e.g., di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) are hydrolyzed under acidic conditions (e.g., HCl) to yield the target compound. Key steps include enantioselective fluorination and chromatographic purification to retain stereochemical integrity . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize racemization .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

- NMR Spectroscopy : 1H/19F NMR confirms fluorination position and stereochemistry via coupling constants (e.g., JHF for axial vs. equatorial fluorine) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- X-ray Crystallography : Resolves absolute configuration, as seen in analogous fluorinated pyrrolidine derivatives (e.g., orthogonal crystal system P212121 with defined hydrogen bonding) .

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., CHIRALPAK®) to verify chiral purity >98% .

Q. How should the compound be stored to ensure stability?

Store lyophilized powder at −20°C in airtight containers with desiccants (e.g., silica gel). For solutions, use anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the fluorinated group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize chiral purity during synthesis?

- Enantioselective Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric fluorination .

- Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry during fluorination .

- Purification : Combine recrystallization (e.g., ethanol/water) with preparative chiral HPLC to isolate the (2S,4S)-isomer .

Q. How does the fluorinated group influence conformational stability?

Fluorine’s electronegativity induces a gauche effect, stabilizing specific conformers. In crystal structures of related compounds (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid), the fluorinated ring adopts an envelope conformation with intramolecular O–H⋯N hydrogen bonds. This rigidity impacts receptor binding in pharmacological studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Comparative Assays : Test the compound alongside structural analogs (e.g., non-fluorinated or epimeric variants) under standardized conditions .

- Kinetic Analysis : Measure binding affinity (e.g., IC50) and metabolic stability (e.g., liver microsome assays) to distinguish pharmacokinetic vs. pharmacodynamic effects .

- Structural Modeling : Use molecular docking to predict interactions with target enzymes (e.g., glutamate receptors) and validate via site-directed mutagenesis .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Reaction Scaling : Maintain strict temperature control (<0°C during fluorination) to prevent racemization .

- Purification at Scale : Replace column chromatography with fractional crystallization or simulated moving bed (SMB) chromatography .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of chiral purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Solubility varies with pH and counterion. For example:

- Aqueous Solubility : Increases under basic conditions (carboxylate deprotonation) but decreases in acidic media (hydrochloride salt formation) .

- Co-solvents : Use DMSO or PEG-400 for in vitro assays, but validate compatibility with biological systems .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.